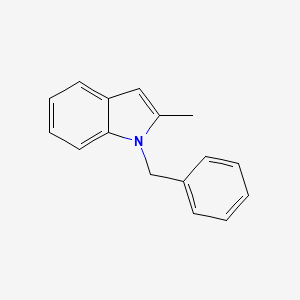

1-Benzyl-2-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-13-11-15-9-5-6-10-16(15)17(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNOTFHCABPNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391287 | |

| Record name | 1-benzyl-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17901-58-5 | |

| Record name | 1-benzyl-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 1 Benzyl 2 Methyl 1h Indole and Its Derivatives

Regioselective N-Benzylation Approaches for Indoles

Achieving selective N-alkylation over the more nucleophilic C3-position is a central challenge in indole (B1671886) chemistry. rsc.org Various strategies have been developed to control the regioselectivity of this transformation, ranging from classical methods to innovative catalytic systems.

Classical Alkylation with Benzyl (B1604629) Halides under Basic Conditions

The traditional method for the N-benzylation of indoles involves the reaction with a benzyl halide, such as benzyl bromide, in the presence of a strong base. rsc.orggoogle.com Common bases include sodium hydride (NaH) in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org This approach proceeds through the formation of an indole anion, which then acts as a nucleophile. google.com While often providing high yields and good N-selectivity, this method has drawbacks related to the use of hazardous reagents like NaH and toxic alkylating agents. rsc.orggoogle.com

A one-pot, three-component reaction combining a Fischer indolisation with subsequent N-alkylation provides a rapid and efficient route to 1,2,3-trisubstituted indoles. For instance, the reaction of butanone with phenylhydrazine (B124118) hydrochloride, followed by the addition of sodium hydride and benzyl bromide in DMF at 80 °C, yields 1-benzyl-2,3-dimethylindole in 91% yield. rsc.org Another example involves the use of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), which serves as a model procedure for the N-alkylation of various indoles. orgsyn.org This method has been successfully applied to the synthesis of 1-benzylindole from indole and benzyl bromide, achieving yields of 85-89%. orgsyn.org

| Entry | Indole Substrate | Benzylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 2,3-dimethylindole (in situ) | Benzyl bromide | NaH | DMF | 80 | 91 | rsc.org |

| 2 | Indole | Benzyl bromide | KOH | DMSO | Room Temp | 85-89 | orgsyn.org |

| 3 | 2-(Trifluoromethyl)-1H-indole | Benzyl bromide | NaH | DMF | 0 to Room Temp | 90 | nih.gov |

Catalytic N-Alkylation with Benzylic Alcohols

The use of benzylic alcohols as alkylating agents represents a greener alternative to benzyl halides, with water being the only byproduct. rsc.orgacs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology typically involves a metal catalyst that facilitates the oxidation of the alcohol to an aldehyde, which then reacts with the indole, followed by reduction of the resulting intermediate. rsc.orgresearchgate.net

Molecular iodine has emerged as an inexpensive, non-toxic, and environmentally friendly catalyst for various organic transformations. acs.orgnih.gov It can effectively catalyze the C3-benzylation of indoles with benzylic alcohols under metal- and base-free conditions. acs.orgresearchgate.net The proposed mechanism involves halogen-bond activation of the benzylic alcohol by iodine, facilitating the formation of a carbocation intermediate. This intermediate then undergoes electrophilic substitution at the C3 position of the indole. acs.org While this method predominantly yields C3-alkylated products, it highlights the potential of iodine in activating alcohols for reactions with indoles. acs.orgnih.gov

Heterogeneous catalysts offer significant advantages, including ease of separation and reusability. rsc.orgrsc.org A platinum-loaded HBEA zeolite (Pt/HBEA) has been identified as an effective and reusable catalyst for the regioselective N-alkylation of indoles with primary aliphatic and benzylic alcohols. rsc.orgresearchgate.netrsc.org This system operates under additive-free conditions and is driven by the borrowing-hydrogen methodology. rsc.orgrsc.org Mechanistic studies suggest a cooperative effect between the Pt(0) sites, which handle the dehydrogenation/hydrogenation steps, and the Brønsted acid sites of the zeolite, which promote the regioselective condensation of the indole with the in-situ generated aldehyde to form an enamine intermediate, leading to the N-alkylated product. researchgate.netrsc.org

The Pt/HBEA catalyst system has demonstrated good to excellent yields for the N-alkylation of various indoles with benzyl alcohols, including those with electron-donating and electron-withdrawing substituents. rsc.org

| Entry | Indole Substrate | Benzylic Alcohol | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 1 | Indole | Benzyl alcohol | 5 wt% Pt/HBEA | 130 | 77 | rsc.org |

| 2 | Indole | 4-Methoxybenzyl alcohol | 5 wt% Pt/HBEA | 130 | 66 | rsc.org |

| 3 | Indole | 4-Chlorobenzyl alcohol | 5 wt% Pt/HBEA | 130 | 55 | rsc.org |

| 4 | 3-Methylindole | 1-Octanol | 5 wt% Pt/HBEA | 130 | 85 | rsc.org |

| 5 | 5-Methylindole | 1-Octanol | 5 wt% Pt/HBEA | 130 | 93 | rsc.org |

Chemoselective N-Alkylation via Aqueous Microdroplet Reactions

A novel approach to achieving chemoselective N-alkylation of indoles is through reactions conducted in aqueous microdroplets. dntb.gov.uaresearchgate.netnih.gov Remarkably, a three-component Mannich-type reaction between an indole, an aldehyde, and an amine in aqueous microdroplets yields the N-alkylation product without the need for a catalyst. dntb.gov.uaresearchgate.netnih.gov This is in stark contrast to the same reaction performed in the bulk phase, which, even with a catalyst, exclusively produces the C-alkylation product. dntb.gov.uaresearchgate.net This method has been shown to produce a variety of functionalized indole aminals with moderate yields (up to 53%). dntb.gov.uaresearchgate.net The unique environment within the microdroplets is credited with altering the reaction pathway to favor N-alkylation, demonstrating the potential of microdroplet reactions to unlock novel reactivity. dntb.gov.uaresearchgate.netnih.gov

Stereochemical Control in N-Alkylation Pathways

The synthesis of chiral N-alkylated indoles, where a stereocenter is adjacent to the nitrogen atom, is a significant challenge due to the lower nucleophilicity of the indole nitrogen. nih.govmdpi.com However, recent advancements in asymmetric catalysis have provided several effective methodologies.

Enantioselective N-alkylation has been achieved using transition metal catalysis, such as palladium-catalyzed reactions, and organocatalysis, employing chiral phosphoric acids. mdpi.com For example, a rhodium and chiral phosphoric acid cooperative catalysis system has been developed for the N-H bond insertion reaction of indoles with diazoacetates, producing N-alkyl indoles with high yields and excellent enantioselectivities (up to >99% ee). nih.gov Another approach involves the enantioselective addition of indoles to in situ generated N-acyl imines, catalyzed by a chiral phosphoric acid, affording chiral N-alkylated aminals in good yields and high enantioselectivity. mdpi.com These methods represent significant progress in the direct and modular synthesis of enantioenriched N-functionalized indole derivatives. nih.govmdpi.com

Strategies for 2-Methylation of the Indole Core

The introduction of a methyl group at the C2 position of the indole ring is a critical step in the synthesis of the target compound and its derivatives. This can be achieved either during the construction of the indole ring itself or by direct functionalization of a pre-existing indole scaffold.

A powerful strategy for constructing 2-methylindole (B41428) scaffolds involves a ruthenium-catalyzed C-H allylation followed by a cyclization cascade. This method typically uses arylamines and 1,2-diols or allyl alcohols as starting materials. For instance, a sterically controlled Ru(II)-catalyzed reaction has been developed that can lead to the divergent synthesis of 2-methylindoles. mdpi.com This process involves the dehydrative C-H coupling of an arylamine with a diol, proceeding through an allylation/cyclization cascade to form the substituted indole. mdpi.com While specific examples starting from N-benzylanilines to directly form 1-Benzyl-2-methyl-1H-indole are part of broader synthetic strategies, the underlying principle of ruthenium-catalyzed annulation provides a robust route to the core structure. researchgate.net

Direct methylation of an existing indole core at the C2 position presents a challenge due to the intrinsic reactivity of the C3 position. chim.it To overcome this, directing group strategies have been successfully employed. These methods utilize a removable group attached to the indole nitrogen to steer the metal catalyst specifically to the C2-H bond.

A notable example is the palladium-catalyzed C2-methylation of indoles using a pyrimidyl moiety as a directing group. rsc.org This approach allows for the site-specific methylation of various indole substrates with moderate to good yields. The use of potassium fluoride (B91410) (KF) was found to be crucial for promoting efficient methylation. rsc.org Ding and Jiang also reported a pyridyl- and pyrimidyl-directed C2-methylation of indoles using methylboronic acid as the methylating reagent, although this required high temperatures and a stoichiometric oxidant. rsc.org These directed C-H activation strategies represent a highly atom-economical and regioselective pathway to C2-methylated indoles. chim.itmdpi.com

| Catalyst | Directing Group | Methylating Agent | Oxidant | Yield (%) | Ref |

| Pd(OAc)₂ | N-Pyrimidyl | MeI | - | 50-80 | rsc.org |

| Pd(OAc)₂ | N-Pyridyl/Pyrimidyl | MeB(OH)₂ | Benzoquinone | ~60-70 | rsc.org |

| Co(acac)₃ | N/A (Direct) | Methanol (B129727) | - | High | organic-chemistry.org |

This table presents representative data for C2-methylation of indole scaffolds using various catalytic systems.

C3-Functionalization Methodologies for this compound Scaffolds

Once the this compound scaffold is obtained, the C3 position becomes the most nucleophilic and is the primary site for electrophilic substitution and other functionalizations. chim.itchemrxiv.org This allows for the introduction of a wide array of functional groups, further diversifying the molecular architecture for various applications.

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com The indole ring, being highly electron-rich, readily undergoes electrophilic substitution at the C3 position to yield the corresponding 3-formylindole. organic-chemistry.org This reaction is highly regioselective for the C3 position in indoles where it is unsubstituted. chemistrysteps.comsid.ir A general method for synthesizing 1-benzyl-1H-indole-3-carbaldehyde involves reacting indole-3-carbaldehyde with benzyl bromide, but direct formylation of this compound is also a viable and direct route. rsc.org

Reaction Scheme: Vilsmeier-Haack Formylation

This compound reacts with the Vilsmeier reagent (formed from POCl₃ and DMF) followed by aqueous workup to yield this compound-3-carbaldehyde. wikipedia.org

Oxidative functionalization provides another avenue for introducing substituents at the C3 position. Copper-catalyzed reactions have been shown to be effective for this purpose. For example, a copper-catalyzed enantioselective functionalization of this compound with benzyl 2-diazo-2-phenylacetate has been reported. dicp.ac.cn This reaction proceeds with high enantioselectivity, demonstrating a sophisticated method for installing chiral moieties at the C3 position. dicp.ac.cn Additionally, copper(II)-catalyzed direct chalcogenylation allows for the introduction of selenium or sulfur groups at the C3 position of N-benzyl indole derivatives. mdpi.com

| Substrate | Catalyst System | Reagent | Yield (%) | ee (%) | Ref |

| This compound | CuCl/(Ra,S,S)-C4-ACBP | Benzyl 2-diazo-2-phenylacetate | 40 | 93 | dicp.ac.cn |

| This compound | CuI/(Ra,S,S)-C4-ACBP | Benzyl 2-diazo-2-phenylacetate | 92 | 90 | dicp.ac.cn |

| N-Benzyl indole | CuI | N-Phenylselenylphthalimide (N-PSP) | Good | N/A | mdpi.com |

This table summarizes results for the C3-functionalization of this compound and related structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize heterocyclic compounds. tcichemicals.comlibretexts.org To apply these methods to the C3 position of this compound, a C3-halogenated or triflated precursor is typically required.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. tcichemicals.comlibretexts.orgyonedalabs.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com A C3-bromo or C3-iodo-1-benzyl-2-methyl-1H-indole could be coupled with various boronic acids to introduce aryl, heteroaryl, or vinyl substituents at the C3 position. nih.govnih.gov

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is the most common method for synthesizing arylalkynes. libretexts.org A C3-halo-1-benzyl-2-methyl-1H-indole could be coupled with a terminal alkyne to install an alkynyl functional group at the C3 position, a valuable handle for further synthetic transformations. acs.orgnih.gov

While direct examples on the this compound scaffold require the prior synthesis of the C3-halo derivative, the extensive literature on indole functionalization confirms the feasibility and utility of these cross-coupling strategies. nih.govrsc.org

Multi-Component Reactions involving the Indole C3 Position

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The nucleophilic C3 position of the this compound core is a prime site for participation in such reactions, leading to a diverse array of 3-substituted derivatives.

One prominent example is the three-component reaction involving an indole, an aldehyde, and an isocyanide. In a study, 1-benzyl-1H-indole was reacted with p-tolualdehyde and p-methoxyphenyl isocyanide in the presence of HBF4·OEt2. This reaction proceeds through the formation of a 3-arylidene-3H-indolium salt intermediate, which is then attacked by the isocyanide and an alcohol (in this case, methanol from the solvent), to afford the corresponding α-alkoxy-α-indol-3-yl-acetimidate. While this specific example uses 1-benzyl-1H-indole, the methodology is applicable to its 2-methyl derivative. The reaction of 1-benzyl-1H-indole with p-tolualdehyde and p-methoxyphenyl isocyanide in a mixture of CH2Cl2 and Et2O yielded methyl 2-(1-benzyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-(p-tolyl)acetimidate in 65% yield. frontiersin.org

Another variation involves the reaction of 1-benzyl-1H-indole, an aldehyde, and an amine to generate 3-aminoalkylated indoles. These reactions, often referred to as Mannich-type reactions, provide a direct route to compounds with potential biological activity. For instance, the reaction of an indole with an aldehyde and an amine, catalyzed by an acid, leads to the formation of a new C-C bond at the C3 position of the indole.

The Ugi four-component reaction (U-4CR) is another versatile MCR that has been employed for the functionalization of indoles. The classic U-4CR involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. While specific examples with this compound as the amine component are not extensively documented in readily available literature, the general applicability of indoles in Ugi reactions is well-established. For instance, a five-component Ugi reaction has been developed for the preparation of indole carboxamide amino amides from indoles, CO2, amines, aldehydes, and isocyanides. nih.gov This highlights the potential for developing similar multi-component strategies starting from this compound.

The Passerini three-component reaction (P-3CR) , which involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide, is another relevant MCR. google.comorganic-chemistry.org Although direct examples with this compound are scarce, the principles of this reaction can be applied to create diverse derivatives. For instance, using an indole-containing carboxylic acid would lead to the incorporation of the indole moiety into the final product.

Table 1: Examples of Multi-Component Reactions for the Functionalization of Indole Derivatives

| Reaction Type | Indole Substrate | Other Reactants | Product | Yield (%) | Reference |

| Three-Component | 1-Benzyl-1H-indole | p-Tolualdehyde, p-Methoxyphenyl isocyanide, Methanol | Methyl 2-(1-benzyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-(p-tolyl)acetimidate | 65 | frontiersin.org |

| Three-Component | 1-Benzyl-1H-indole | p-Tolualdehyde, p-Toluidine, Isocyanide | 2-((1-Benzyl-1H-indol-3-yl)(p-tolyl)methyl)-1-(p-tolyl)-1H-imidazol-5(4H)-one | 80 | nih.gov |

| Three-Component | 1-Benzyl-1H-indole | p-Anisaldehyde, p-Chlorophenylamine, Isocyanide | 2-((1-Benzyl-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1-(4-chlorophenyl)-1H-imidazol-5(4H)-one | 79 | mdpi.com |

Integrated Multi-Step Synthetic Sequences toward Complex this compound Architectures

The this compound scaffold serves as a versatile starting point for the construction of more complex, polycyclic architectures through integrated multi-step synthetic sequences. These sequences often involve a series of reactions that build upon the initial indole core, leading to novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

One such example is the domino carbocationic rearrangement of aryl-2-(1-N-benzyl-3-indolyl)cyclopropyl ketones. This transformation, initiated by an electrophilic ring-opening of the cyclopropyl (B3062369) ketone, proceeds through a cascade of events including intermolecular enol capture, electrophilic dimerization of indole moieties, and intramolecular aldol (B89426) condensation. This one-pot operation results in the formation of a complex 1H-cyclopenta[c]carbazole framework, demonstrating the potential of this compound derivatives as precursors for intricate molecular structures. acs.org

Another example of a multi-step synthesis is the construction of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid. While this example results in a pyrrole (B145914) rather than a complex indole architecture, it showcases the use of the related 1-benzyl-2-methyl-1H-pyrrole scaffold in a Hantzsch-type synthesis under flow conditions, highlighting the potential for similar multi-step flow chemistry applications starting from this compound. uc.pt

Furthermore, this compound derivatives have been used as key intermediates in the synthesis of bioactive compounds. For instance, derivatives of 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone and ethyl 1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indole-3-carboxylate have been synthesized and shown to have activity against Mycobacterium tuberculosis. nih.gov These syntheses typically involve multi-step sequences including the initial formation of the substituted indole core followed by further functionalization.

Table 2: Examples of Multi-Step Syntheses from this compound Derivatives

| Starting Material | Key Transformation(s) | Final Product Architecture | Reference |

| Aryl-2-(1-N-benzyl-3-indolyl)cyclopropyl ketone | Domino carbocationic rearrangement | 1H-Cyclopenta[c]carbazole | acs.org |

| 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid precursor | Hantzsch pyrrole synthesis (flow) | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | uc.pt |

| 1-Benzyl-2-methyl-5-hydroxy-1H-indole derivatives | Multi-step functionalization including triazole formation | Bioactive triazole-linked indole derivatives | nih.gov |

Green Chemistry and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous reagents, alternative energy sources, and environmentally benign reaction media.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. In the synthesis of (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one analogs, microwave irradiation was found to be more efficient than conventional heating. The aldol condensation of N-benzylindole-3-carboxaldehydes with creatinine (B1669602) under microwave irradiation afforded the products in significantly higher yields (85–91%) compared to the conventional method (70–83%). nih.gov This demonstrates the potential of microwave assistance in the synthesis of derivatives of this compound.

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. While specific examples for this compound are not abundant, ultrasound has been successfully used for the synthesis of various indole derivatives, often leading to shorter reaction times and higher yields. nih.govnih.gov

The use of water as a solvent is a key aspect of green chemistry. Catalyst-free condensation reactions of indoles with aldehydes have been successfully carried out in a mixture of ethanol (B145695) and water under visible light irradiation, providing a green and efficient route to bis(indolyl)methanes. rsc.org This methodology could be readily adapted for the synthesis of derivatives of this compound.

Catalyst-free synthesis in general is a desirable goal in green chemistry as it simplifies purification and reduces waste. Catalyst-free synthesis of 6-hydroxyindoles, including 1-benzyl-2-methyl-1H-indol-6-ol, has been achieved through the condensation of carboxymethyl cyclohexadienones and amines. The reaction to produce 1-benzyl-2-methyl-1H-indol-6-ol proceeded with a 90% yield. acs.org

Ionic liquids are considered green alternatives to volatile organic solvents due to their low vapor pressure and high thermal stability. They can act as both solvents and catalysts in organic reactions. Brønsted acid ionic liquids have been used to catalyze the reductive Friedel–Crafts alkylation of indoles with cyclic ketones without the need for an external reductant. rsc.org This approach offers a greener pathway for the C3-alkylation of indoles, which can be applied to this compound.

Table 3: Green and Sustainable Approaches for the Synthesis of this compound Derivatives

| Green Chemistry Approach | Specific Method | Substrate/Reactants | Product | Yield (%) | Reference |

| Microwave-Assisted Synthesis | Aldol condensation | N-Benzylindole-3-carboxaldehydes, Creatinine | (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones | 85-91 | nih.gov |

| Catalyst-Free Synthesis | Condensation in water | Carboxymethyl cyclohexadienone, Benzylamine | 1-Benzyl-2-methyl-1H-indol-6-ol | 90 | acs.org |

| Visible-Light-Induced Reaction | Condensation in EtOH/H₂O | Indole, Benzaldehyde | Bis(indolyl)methane | up to 98 | rsc.org |

| Ionic Liquid Catalysis | Reductive Friedel–Crafts alkylation | Indole, Cyclic ketone | C3-Cycloalkylated indole | - | rsc.org |

Reaction Mechanisms and Chemical Transformations of 1 Benzyl 2 Methyl 1h Indole Derivatives

Mechanistic Insights into N-Benzylation Reactions

The synthesis of the parent compound, 1-benzyl-2-methyl-1H-indole, is itself a prime example of an N-alkylation reaction. This transformation typically involves the deprotonation of the N-H bond of 2-methyl-1H-indole followed by nucleophilic attack on a benzyl (B1604629) electrophile. The conditions and reagents used are critical for achieving high selectivity for N-alkylation over the competing C3-alkylation.

The selective N-benzylation of indoles is a well-established synthetic procedure, though it faces competition from C3-alkylation due to the innate nucleophilicity of the C3 position of the indole (B1671886) ring. nih.gov The choice of base, solvent, and benzylating agent heavily influences the regiochemical outcome.

A common and straightforward method involves reacting the parent indole with a benzyl halide, such as benzyl bromide, in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.org This method was effectively used to synthesize 1-benzyl-1H-indole-3-carbaldehyde in high yield. rsc.org Similarly, catalytic amounts of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can efficiently promote N-benzylation using dibenzyl carbonate as the alkylating agent, offering a milder alternative to traditional methods that require stoichiometric amounts of strong bases and hazardous alkylating agents. google.com

Transition metal catalysis offers another layer of control. While some palladium-catalyzed reactions are designed for selective C3-benzylation, the choice of ligand is paramount. acs.org For instance, the use of ligands with large bite angles, such as DPEphos, was found to be effective for C3-benzylation, with no N-benzyl product being formed. acs.org Conversely, other catalytic systems can be tailored for N-alkylation. Asymmetric N-alkylation has been achieved using chiral catalysts. For example, a lithium SPINOL phosphate (B84403) has been employed as a chiral catalyst for the direct asymmetric N-propargylation of indoles, a process that could be conceptually extended to benzylation. nih.gov Chiral phosphoric acids have also been utilized to catalyze the enantioselective N-benzylation of indoles with preformed C-aryl N-Boc imines, proceeding through hydrogen bonding enantiocontrol. nih.gov

| Catalyst/Base | Benzylating Agent | Key Features | Reference |

|---|---|---|---|

| Anhydrous K₂CO₃ | Benzyl bromide | Standard conditions, high yield for N-benzylation of indole-3-carbaldehyde. | rsc.org |

| DABCO (catalytic) | Dibenzyl carbonate | Mild conditions, avoids stoichiometric strong bases. | google.com |

| Chiral Phosphoric Acid (e.g., PA1) | C-aryl N-Boc imines | Enantioselective N-benzylation via hydrogen bonding catalysis. | nih.gov |

| Lithium SPINOL Phosphate (e.g., Li[P2]) | C-alkynyl N,O-acetals | Catalyzes asymmetric N-propargylation, demonstrating advanced organocatalytic approach. | nih.gov |

Halogen bonding is an increasingly recognized non-covalent interaction that can be harnessed to activate substrates in organic synthesis. In the context of indole alkylation, halogen-bond donors can act as Lewis acidic catalysts. For instance, molecular iodine has been shown to catalyze the C-3 benzylation of indoles with benzylic alcohols through a halogen-bond activation pathway. acs.org This mechanism involves the iodine molecule activating the alcohol, facilitating its departure as a water molecule and generating a carbocationic intermediate that is then attacked by the indole.

Photochemical methods can also exploit halogen-containing reagents. A metal-free, light-driven protocol for the C2–H alkylation of indoles relies on the photochemical activity of halogen-bonded complexes formed between a sacrificial donor like DABCO and α-iodosulfones. beilstein-journals.org Similarly, the direct alkylation of indoles with benzyl bromides can be driven by the photochemical activity of transiently generated electron donor-acceptor (EDA) complexes. escholarship.org While these examples focus on C-alkylation, the underlying principle of activating a substrate through an interaction with a halogen atom is broadly applicable and relevant to the reactions of precursors for this compound.

Oxidative Transformations of this compound Derivatives

The electron-rich indole nucleus is susceptible to oxidation. The presence of the N-benzyl group prevents oxidation pathways involving the N-H bond but directs reactivity towards the heterocyclic ring and its substituents.

Derivatives of this compound bearing an aldehyde group, for example at the C3 position (this compound-3-carbaldehyde), can undergo oxidation to the corresponding carboxylic acid. This transformation is a standard synthetic conversion. An example in the literature demonstrates the oxidation of an aldehyde group on a different indole scaffold to a carboxylic acid moiety using iodine and potassium hydroxide (B78521) in ethanol (B145695). nih.gov Other oxidizing agents commonly used for this purpose include potassium permanganate (B83412) or chromium-based reagents, although milder conditions are often preferred to avoid over-oxidation or degradation of the indole ring. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is also reported for the oxidation of related indoline (B122111) hybrids to their indole counterparts, highlighting its utility in the oxidative chemistry of this heterocyclic system. tandfonline.com

Indole derivatives can serve as precursors in oxidative cyclization reactions to form more complex polycyclic structures. These reactions often proceed through the initial oxidation of the indole ring. For example, indoles can be oxidized to indolin-3-ones, which are valuable synthetic intermediates. acs.orgresearchgate.net An Fe(III)/TBHP-mediated oxidation of 2-phenyl-1H-indoles has been shown to produce 2-(indol-3-yl)indolin-3-ones. acs.org The N-benzyl group would be retained in such a transformation, leading to N-benzyl-substituted indolinone products.

Furthermore, I(III)-catalyzed oxidative cyclization-migration tandem reactions can convert unactivated anilines into 3H-indoles, showcasing a method to construct the indole ring system under oxidative conditions. nih.gov Electrochemistry provides another powerful tool, with reports of electrooxidative dehydrogenative [4 + 2] annulation reactions of indole derivatives to construct polycyclic frameworks. beilstein-journals.org In these reactions, the this compound core could act as the dienophile or diene component, leading to complex fused systems.

Reductive Transformations of this compound Derivatives

Reduction reactions of this compound derivatives can target either the substituents or the indole ring itself. The specific outcome depends on the choice of reducing agent and reaction conditions.

A common transformation is the reduction of a carbonyl group on a side chain. For instance, an aldehyde derivative such as this compound-3-carbaldehyde can be readily reduced to the corresponding primary alcohol, (1-benzyl-2-methyl-1H-indol-3-yl)methanol. This is typically achieved with high selectivity using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.govrsc.org

The reduction of other functional groups is also feasible. For example, if a nitro group were present on the benzene (B151609) ring of the benzyl substituent or on the indole core itself, it could be selectively reduced to an amino group using catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or transfer hydrogenation (e.g., ammonium (B1175870) formate (B1220265) with Pd/C). nih.gov

The indole heterocyclic ring itself can be reduced to the corresponding indoline (2,3-dihydroindole). This transformation typically requires more powerful reducing agents or catalytic hydrogenation under more forcing conditions than the reduction of a simple carbonyl group. Reagents such as sodium cyanoborohydride in acetic acid or catalytic hydrogenation over platinum or rhodium catalysts are effective for this purpose. The resulting 1-benzyl-2-methylindoline is a saturated heterocyclic system with distinct chemical properties from its aromatic indole precursor.

Reduction of Aldehyde Moieties

The reduction of aldehyde groups attached to the this compound core is a fundamental transformation for introducing chiral centers and creating alcohol functionalities, which can serve as handles for further synthetic elaboration. A key example involves the reduction of indolyl-butanal derivatives.

Research has demonstrated the effective reduction of aldehydes on substituted this compound systems using standard reducing agents. For instance, the aldehyde in (R)-3-[1-(4-Bromo-benzyl)-5-methoxy-2-methyl-1H-indol-3-yl]-butanal was successfully reduced to its corresponding alcohol using sodium borohydride (NaBH₄). caltech.edu This conversion is crucial for determining the enantiomeric ratio of the aldehyde product through HPLC analysis of the resulting alcohol. caltech.edu The use of diisobutylaluminium hydride (DIBAL-H) is another common method for the selective reduction of esters and nitriles to aldehydes, which can subsequently be reduced to alcohols. imperial.ac.uk

| Starting Material | Reagent | Product | Reference |

| (R)-3-[1-(4-Bromo-benzyl)-5-methoxy-2-methyl-1H-indol-3-yl]-butanal | NaBH₄ | (R)-3-[1-(4-Bromo-benzyl)-5-methoxy-2-methyl-1H-indol-3-yl]-butan-1-ol | caltech.edu |

Electrophilic Substitution Reactivity of the Indole Ring System

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution. bhu.ac.in For this compound, the substitution pattern is dictated by the electronic nature of the indole nucleus and the existing substituents.

The C-3 position is the most nucleophilic and the preferred site for electrophilic attack, as the resulting cationic intermediate (indoleninium ion) is more stable compared to the intermediate formed from attack at C-2. bhu.ac.in However, if the C-3 position is blocked, substitution may occur at other positions.

Key electrophilic substitution reactions involving indole scaffolds include:

Nitration : The nitration of 2-methylindole (B41428), a closely related analogue, with benzoyl nitrate (B79036) (a non-acidic agent) yields the 3-nitro derivative. In contrast, using strongly acidic conditions like nitric and sulfuric acids can lead to protonation at C-3, deactivating the pyrrole (B145914) ring and resulting in substitution on the benzene ring, typically at the C-5 position. bhu.ac.in

Alkylation : While simple indoles can be alkylated at the C-3 position, this often requires elevated temperatures. bhu.ac.in

Knoevenagel Condensation : The aldehyde group at the C-3 position of this compound-3-carboxaldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds like barbituric acid. This reaction highlights the reactivity of functional groups attached to the electrophilic C-3 position. nih.gov

Benzylation : The C-3 position of N-substituted indoles can be directly benzylated using benzylic alcohols in the presence of a catalyst like molecular iodine, which proceeds through an electrophilic substitution mechanism. acs.org

| Reaction Type | Reagent/Conditions | Position of Substitution | Product Type | Reference |

| Nitration | Benzoyl nitrate | C-3 | 3-Nitro-indole derivative | bhu.ac.in |

| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitro-indole derivative | bhu.ac.in |

| Knoevenagel Condensation | Barbituric acid, Methanol (B129727), Reflux | C-3 (of aldehyde) | Indolylmethylene barbituric acid | nih.gov |

| Benzylation | Benzylic alcohol, I₂ | C-3 | 3-Benzyl-indole derivative | acs.org |

Cascade and Domino Reactions involving this compound Motifs

Cascade and domino reactions provide an efficient pathway to construct complex molecular frameworks from simple starting materials in a single operation. The this compound motif is both a product and a participant in such elegant reaction sequences.

A notable example is the domino synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. This process involves the reaction of imines (formed from an aldehyde and a primary amine like benzylamine) with a fluoronitrophenylacetate derivative in the presence of a base. The sequence proceeds via a [3+2] cyclization, where an anion adds to the imine, followed by an intramolecular nucleophilic aromatic substitution (SₙAr) to close the ring. The resulting indoline is not isolated but undergoes spontaneous air oxidation to afford the aromatic indole. This method has been used to prepare compounds such as Methyl 1-benzyl-2-methyl-5-nitro-1H-indole-3-carboxylate. mdpi.com

Another significant cascade process is the palladium(II)-catalyzed cyclization-carbonylation of 2-alkynylanilines. By carefully selecting the ligand and solvent, this reaction can be controlled to produce either methyl 1-benzyl-1H-indole-3-carboxylates or symmetrical ketones bearing two indole moieties, such as bis(1-benzyl-1H-indol-3-yl)methanones. consensus.apprsc.org

| Reaction Name | Key Reactants | Catalyst/Conditions | Key Product | Reference |

| [3+2] Domino Cyclization | Imines, Methyl 2-(2-fluoro-5-nitrophenyl)acetate | K₂CO₃, DMF, 90-95 °C | Methyl 1-benzyl-2-methyl-5-nitro-1H-indole-3-carboxylate | mdpi.com |

| Cyclization-Carbonylation | 2-Alkynylanilines, CO | Pd(tfa)₂, DMSO/MeOH | Methyl 1-benzyl-1H-indole-3-carboxylates | rsc.org |

| CCC-Coupling | 2-Alkynylanilines, CO | [Pd(tfa)₂(box)], iPrOH | Bis(1-benzyl-1H-indol-3-yl)methanones | rsc.org |

Functional Group Interconversions on the Indole Scaffold

Functional group interconversions (FGIs) are crucial for modifying the chemical properties and biological activity of the this compound scaffold. These transformations allow for the strategic conversion of one functional group into another without altering the core indole structure.

Examples of FGIs on this indole system include:

Ester Modification : The ester group in compounds like ethyl 5-acetoxy-1-benzyl-2-methyl-1H-indole-3-carboxylate can be hydrolyzed or otherwise converted to other functionalities. researchgate.net

Decarboxylative Coupling : Indole-3-carboxylic acids can undergo decarboxylation followed by coupling with other molecules. For instance, gold(III)-catalyzed reaction of 1-methylindole-3-carboxylic acid with benzylic alcohols leads to C3-benzylated indoles, demonstrating a conversion of a carboxylic acid group to a substituted methyl group. acs.org

Hydrolysis : The imidothiocarbamate group in 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide can be hydrolyzed in aqueous environments, leading to the release of thiourea (B124793) derivatives. This represents a conversion of the imidothiocarbamate to other sulfur- and nitrogen-containing groups. smolecule.com

Halogenation : The conversion of a functional group to a halogen, such as the synthesis of 1-benzyl-2-bromo-indole derivatives, provides a reactive handle for subsequent cross-coupling reactions. wits.ac.za

| Starting Functional Group | Reagents/Reaction Type | Resulting Functional Group | Reference |

| Carboxylic Acid | Benzylic Alcohol, Au(III) catalyst (Decarboxylative Coupling) | Substituted Methyl (Benzylated) | acs.org |

| Imidothiocarbamate | Aqueous hydrolysis | Thiourea derivative | smolecule.com |

| Ester | Hydrolysis / Further conversion | Carboxylic acid / Other derivatives | researchgate.net |

| Various (via substitution) | Halogenating agent | Bromo | wits.ac.za |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy of 1-benzyl-2-methyl-1H-indole reveals distinct signals for each proton in the molecule, with their chemical shifts (δ) indicating their electronic environment. The spectrum is characterized by signals corresponding to the aromatic protons of the indole (B1671886) ring and the benzyl (B1604629) group, as well as the aliphatic protons of the methyl and methylene (B1212753) groups.

Key features in the ¹H-NMR spectrum include a singlet for the methyl group (C2-CH₃) and a singlet for the benzylic methylene protons (N-CH₂). The aromatic region displays a complex pattern of multiplets corresponding to the protons on the indole and benzyl rings.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-CH₃ | 2.39 | s |

| N-CH₂ | 5.15-5.36 | s |

| Indole H3 | 6.88 | s |

| Benzyl Aromatic Protons | 6.97-7.31 | m |

s = singlet, m = multiplet. Data recorded in CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum.

The spectrum shows characteristic signals for the aliphatic methyl and methylene carbons, as well as for the aromatic and heteroaromatic carbons of the indole and benzyl moieties. The chemical shifts of these carbons provide valuable insight into their local electronic environments and connectivity.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2-CH₃ | 25.0 |

| N-CH₂ | 49.0 |

| Indole C3 | 108.7 |

| Indole Aromatic Carbons | 114.9, 118.2, 118.3, 120.5, 121.8, 122.7, 127.0, 127.4, 127.7, 129.5, 132.0, 134.7, 136.8, 139.5, 152.6, 158.7 |

Data recorded in CDCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. rsc.orgcsic.esnih.govresearchgate.netspringermedizin.de

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would confirm the coupling between the aromatic protons on the indole and benzyl rings. csic.esnih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals. csic.esnih.govresearchgate.netspringermedizin.de

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. rsc.org

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

Table 3: IR Spectroscopic Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3029 |

| C-H stretching (aliphatic) | 2919 |

| C=C stretching (aromatic) | 1610, 1487, 1450 |

| C-N stretching | 1260 |

Data obtained from KBr pellet. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.govontosight.aiscielo.org.mxuni-saarland.de

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The fragmentation pattern provides further structural information. Common fragmentation pathways involve the cleavage of the benzyl group or the methyl group. scielo.org.mx

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govukaazpublications.comcore.ac.ukjmchemsci.com It is particularly useful for analyzing volatile compounds like this compound. In a GC-MS analysis, the compound is first vaporized and separated from other components in a mixture by the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured. ukaazpublications.com This provides both the retention time (from GC) and the mass spectrum (from MS), allowing for highly confident identification. The mass spectrum obtained from GC-MS will show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of this compound. nih.govresearchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzyl-2,3-dimethylindole |

| 1-Benzyl-3-methyl-2-phenylindole |

| 3-benzyl-1H-indole |

| 3-benzyl-2-methyl-1H-indole |

| 3-benzyl-4-methyl-1H-indole |

| 3-benzyl-5-methyl-1H-indole |

| 3-benzyl-6-methyl-1H-indole |

| 3-benzyl-7-methyl-1H-indole |

| 3-benzhydryl-1H-indole |

| 3-(4-methylbenzyl)-1H-indole |

| 3-(pyridin-2-ylmethyl)-1H-indole |

| 1-benzyl-1H-indole |

| 1,3-dibenzyl-1H-indole |

| 1-benzyl-2-phenyl-1H-indole |

| 1-benzyl-4-methoxy-1H-indole |

| benzyl 5-methoxy-1H-indole-1-carboxylate |

| 1-benzyl-2-methyl-4,5-dihydro-1H-benzo[g]indole |

| N'-[(3Z)-1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide |

| N'-[(3Z)-1-Benzyl-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide |

| N'-[(3Z)-1-Benzyl-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide |

| 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea |

| 1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea |

| This compound-3-carbaldehyde |

| 1,1,2-Trimethyl-1H-benz[e]indole |

| 1H-indole, 1-methyl-2-phenyl |

| 1-Deoxy-d-mannitol |

| 3-methyl-2-methylsulfanyl-5-nitro-6-pyridin-4-ylpyrimidin-4-one |

| 3-Pentadecylphenol |

| 2-biphenylene carboxylic acid |

| Quinoline-3-carboxylic acid |

| Stigmast-5-en-3-ol |

| 2-(5-(cyclopentylthio)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-indole-3-carbaldehyde |

| 2-(5-(2-fluorobenzylthio)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-indole-3-carbaldehyde |

| 2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-indole-3-carbaldehyde |

| 2-(5-(4-fluorobenzylthio)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-indole-3-carbaldehyde |

| 2-(5-(4-methoxybenzylthio)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-indole-3-carbaldehyde |

| 4-((5-(3-formyl-1-methyl-1H-indol-2-yl)-1,3,4-oxadiazol-2-ylthio)methyl)benzonitrile |

| 1,3a,8-Tribenzyl-5-methoxy-2-oxo-2,3,3a,8a-tetrahydro-8H-pyrrolo[2,3-b] indole |

| cosmosporin A |

| 6-carboxy-cosmosporin A |

| rel-(6aS,10aR)-Δ 9-tetrahydrocannabiorcolic acid B |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. alevelchemistry.co.uk For this compound, with a molecular formula of C₁₆H₁₅N, the theoretical monoisotopic mass is calculated to be 221.120449483 Da. nih.gov HRMS analysis can experimentally verify this value with a high degree of precision, typically to within a few parts per million (ppm), thus confirming the molecular formula and distinguishing it from other potential isobaric compounds. savemyexams.com

In addition to the molecular ion peak [M]⁺˙, the mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns that provide further structural information. The electron impact (EI) ionization method, a common technique in mass spectrometry, often leads to the fragmentation of the parent molecule. scielo.org.mx A prominent fragmentation pathway for this compound involves the cleavage of the benzylic C-N bond, which would result in the formation of a stable benzyl cation (C₇H₇⁺) with an m/z of 91, and a 2-methyl-1H-indole radical cation. The tropylium (B1234903) ion, a rearranged and highly stable form of the benzyl cation, is a common observation in the mass spectra of benzyl-containing compounds. Another potential fragmentation could involve the loss of a hydrogen atom from the molecular ion to form the [M-H]⁺ ion.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N |

| Theoretical Monoisotopic Mass | 221.120449483 Da |

| Expected Key Fragment (m/z) | 91 (C₇H₇⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The indole ring system is a well-known chromophore that exhibits characteristic absorption bands. The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions within the conjugated indole and benzyl ring systems.

| Transition Type | Expected λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | ~220-230 | Indole and Benzyl Rings |

| π → π | ~260-290 | Indole Ring |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

| Structural Feature | Prediction |

|---|---|

| Molecular Conformation | Non-planar arrangement of indole and benzyl rings |

| Key Dihedral Angle | Variable (Indole plane vs. Benzyl plane) |

| Dominant Intermolecular Interactions | π-π stacking, C-H···π interactions |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to validate its empirical formula. For this compound (C₁₆H₁₅N), the theoretical elemental composition can be readily calculated. hoffmanchemicals.com

The experimental determination of the elemental composition is typically performed using combustion analysis. A small, precisely weighed sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The close agreement between the experimentally determined percentages and the theoretical values provides strong evidence for the purity and correctness of the assigned molecular formula. srce.hr

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 86.84 |

| Hydrogen (H) | 6.83 |

| Nitrogen (N) | 6.33 |

Computational Chemistry and Theoretical Investigations of 1 Benzyl 2 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for elucidating the intrinsic properties of 1-benzyl-2-methyl-1H-indole at the atomic and electronic levels. These methods allow for the prediction of molecular geometry, electronic distribution, and reactivity parameters.

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31G Level)

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of indole (B1671886) derivatives. The B3LYP functional combined with the 6-31G basis set is a common level of theory for these calculations, providing a good balance between accuracy and computational cost. aun.edu.egcrimsonpublishers.comniscpr.res.inimist.ma

DFT calculations can determine the optimized geometry of this compound and its derivatives, offering precise bond lengths and angles. aun.edu.egresearchgate.net For instance, studies on related indole structures have used DFT to validate experimental data from X-ray crystallography, showing good agreement between the calculated and observed molecular geometries. aun.edu.eg Furthermore, thermodynamic parameters such as the heat of formation and Gibbs free energy can be calculated, providing information on the compound's stability. smolecule.com

Table 1: Calculated Quantum Chemical Descriptors for Indole Derivatives

| Descriptor | Value | Reference |

|---|---|---|

| Heat of Formation (1-benzyl-5-chloro-1H-indole) | +78.3 kJ/mol | smolecule.com |

This table presents a selection of calculated quantum chemical descriptors for a related indole derivative to illustrate the type of data obtained from DFT studies.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. libretexts.org

The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's chemical reactivity and kinetic stability. niscpr.res.in A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. niscpr.res.in In studies of various indole derivatives, the HOMO and LUMO surfaces have been visualized to identify the regions of the molecule most likely to participate in electron donation and acceptance. aun.edu.egmdpi.commdpi.com For many indole derivatives, the HOMO is often located on the indole ring system, while the LUMO can be distributed across different parts of the molecule depending on the substituents. mdpi.commdpi.com

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.govresearchgate.net

For indole derivatives, MEP analysis often reveals that the nitrogen atom of the indole ring and any oxygen or other electronegative atoms in the substituents are regions of negative electrostatic potential. mdpi.comresearchgate.net Conversely, the hydrogen atoms attached to the aromatic rings and other electropositive regions represent areas of positive potential. crimsonpublishers.com This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which play a vital role in the binding of these molecules to biological targets. aun.edu.eg

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling techniques, particularly molecular docking, are essential for predicting how this compound and its analogs might interact with biological macromolecules, such as enzymes and receptors. These studies are fundamental in drug discovery and design.

Binding Mode Predictions and Interaction Analysis with Biological Macromolecules

Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a target protein. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govmdpi.com

For example, docking studies of derivatives of this compound have been performed to understand their anticancer activity. In one study, derivatives were docked into the central channel of the NPM1 pentamer, a protein implicated in cancer. nih.gov The results showed that the compounds were stabilized by hydrogen bonds with residues from different subunits of the protein. nih.gov Similarly, docking studies of related indole derivatives have been conducted to investigate their potential as inhibitors of enzymes like acetylcholinesterase and tyrosinase. researchgate.netnih.gov These studies provide detailed insights into the binding modes and help to explain the structure-activity relationships observed in experimental assays. nih.gov

Table 2: Example of Molecular Docking Results for an Indole Derivative

| Target Protein | Ligand | Key Interacting Residues | Predicted Binding Affinity (Glide Score) | Reference |

|---|---|---|---|---|

| Tyrosinase | (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(4-methoxyphenyl)hydrazinecarbothioamide | Not specified | Not specified | nih.gov |

| Nucleophosmin 1 (NPM1) | 1-benzyl-2-methyl-3-indolyl methylene (B1212753) thiobarbituric acid analogue (7k) | Not specified | Not specified | nih.gov |

| Acetylcholinesterase | 1-benzyl-2-indolinone derivative (6k) | Allosteric binding pocket 4 | Ki = 0.22 µM | researchgate.nettandfonline.com |

This table provides illustrative examples of molecular docking studies performed on derivatives of the core indole structure, highlighting the types of data generated.

Virtual Screening Methodologies for Derivative Library Design

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be either ligand-based or structure-based. nih.gov Ligand-based virtual screening uses the properties of known active compounds to identify new ones, while structure-based virtual screening relies on the three-dimensional structure of the target protein. nih.gov

By employing virtual screening, researchers can efficiently design and screen libraries of this compound derivatives. nih.gov This process helps to prioritize which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process. nih.gov For example, a virtual screening campaign could be designed to identify derivatives with improved binding affinity for a specific enzyme or receptor, or to optimize pharmacokinetic properties. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational preferences and interactions with biological targets. mdpi.comnih.gov For a flexible molecule like this compound, MD simulations can map the potential energy surface, revealing the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might orient itself to bind to a receptor. acs.org

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over time. nih.gov Analysis of these trajectories can reveal key dynamic properties.

Studies on related N-benzyl indole derivatives, such as 1-benzyl-indole-3-carbinol and N-benzyl indole-derived hydrazones, have utilized MD simulations to assess the stability of their complexes with biological targets. nih.govdntb.gov.uaresearchgate.net These simulations often analyze metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the ligand's binding pose and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and its binding partner. nih.govnih.gov The binding free energy, a critical parameter for predicting the affinity of a molecule for its target, can also be estimated from MD simulations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov

Table 1: Illustrative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Dihedral Angle | Description | Predominant Angle (degrees) | Population (%) |

| C(indole)-N-CH2-C(benzyl) | Rotation around the N-benzyl bond | 90 | 65 |

| -90 | 30 | ||

| 180 | 5 | ||

| N-C(indole)-C(methyl)-H | Rotation of the C2-methyl group | 60, 180, -60 | ~33 each |

This table is a generalized representation of data that could be obtained from a conformational analysis and does not represent empirically validated data for this specific molecule.

Mechanistic Investigations of Organic Reactions using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of organic reactions. researchgate.netmdpi.comcopernicus.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and understand the factors that control reaction rates and selectivity.

The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. researchgate.net Its structure and energy determine the activation energy of a reaction. Computational methods can locate and characterize transition states, providing a level of detail that is often inaccessible through experimental means alone. A key feature of a computationally identified transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. mdpi.com

For indole derivatives, computational studies have been instrumental in understanding various reactions. For instance, DFT calculations have been used to study the Friedel-Crafts reaction of indoles with imines catalyzed by phosphoric acid derivatives. nih.gov These studies have successfully rationalized the observed enantioselectivities by comparing the energies of the competing transition structures leading to different stereoisomers. nih.gov Similarly, in the acid-catalyzed chlorination of indole, DFT calculations have identified the transition state structures for electrophilic attack at different positions on the indole ring, correctly predicting the most favorable reaction site based on the calculated activation energies. researchgate.net

Table 2: Illustrative Transition State Energy Data for a Hypothetical Electrophilic Substitution on an Indole Derivative

| Reaction Pathway | Position of Attack | Calculated Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |

| A | C3 | 15.2 | 0.0 |

| B | C2 | 20.5 | +5.3 |

| C | C5 | 18.9 | +3.7 |

This table illustrates how computational data can be used to compare the feasibility of different reaction pathways. The values are hypothetical.

By connecting reactants, intermediates, transition states, and products, computational chemists can elucidate the complete reaction pathway. This allows for a detailed understanding of the reaction mechanism, including the sequence of bond-making and bond-breaking events.

For example, the mechanism of the ruthenium-catalyzed cycloisomerization of 2-alkynylanilides to form 3-substituted indoles has been investigated using DFT. acs.org The calculations proposed a catalytic cycle involving a vinylidene intermediate, which then undergoes cyclization. acs.org This computational model could explain why certain substrates preferentially form 3-substituted indoles.

Another example is the computational study of the atmospheric oxidation of indole by hydroxyl and chlorine radicals. copernicus.org These calculations revealed that the reaction proceeds primarily through addition of the radical to the indole ring, followed by reactions with molecular oxygen to form various products. The study also elucidated the subsequent reactions of the resulting peroxy radicals, providing a comprehensive picture of the atmospheric fate of indole. copernicus.org Such detailed mechanistic insights are crucial for predicting the products of new reactions and for optimizing reaction conditions.

Table 3: Comparison of Proposed Mechanistic Pathways for a Hypothetical Indole Reaction

| Pathway | Key Intermediate | Rate-Determining Step | Predicted Major Product |

| I | C3-protonated species | Electrophilic attack | 3-substituted product |

| II | N-metalated species | Nucleophilic attack | 2-substituted product |

| III | Radical cation | Single-electron transfer | Dimerized products |

This table is a conceptual illustration of how different mechanistic pathways for a reaction involving an indole derivative can be compared using computational methods.

Structure Activity Relationship Sar Studies and Biological Target Identification of 1 Benzyl 2 Methyl 1h Indole Derivatives

Influence of N1-Benzyl Substitution on Molecular Recognition and Biological Activity

The substitution at the N1 position of the indole (B1671886) ring is a critical determinant of biological activity. The introduction of a benzyl (B1604629) group is a common and often essential modification for enhancing potency and selectivity across various therapeutic targets.

Studies on N-arylmethyl substituted indole derivatives have demonstrated that the N-benzyl group can be a crucial pharmacophore. For instance, in a series of antiplatelet agents, derivatives featuring N-benzylation showed significant activity, while analogous compounds lacking this substitution were either weakly active or completely inactive. nih.gov This highlights the importance of the N-benzyl moiety for optimal biological effect in that context. nih.gov

Further SAR studies have shown that modifications to the benzyl ring itself can modulate activity. In the development of acetylcholinesterase (AChE) inhibitors based on a related 1-benzyl-2-indolinone scaffold, the benzyl substitution at the 1-position was found to significantly increase both potency and selectivity for AChE over butyrylcholinesterase (BuChE). tandfonline.com Similarly, for antiplatelet compounds, substitutions on the benzyl ring influenced efficacy; the presence of a substituent at the para position was found to decrease activity, possibly due to steric hindrance that interferes with ligand-receptor interactions. nih.gov

Conversely, the influence of the N1-benzyl group can be context-dependent. In a study of palladium(II) complexes with indole-based thiosemicarbazones, N-benzyl substitution was reported to inactivate the molecule, diminishing its anticancer activity. elsevierpure.com This suggests that while often beneficial, the steric and electronic properties conferred by the N1-benzyl group must be compatible with the specific binding requirements of the intended biological target.

Role of the C2-Methyl Group in Modulating Biological Activity and Selectivity

C2, C3-disubstituted indoles are frequently encountered motifs in bioactive natural products and medicinal chemistry, indicating the importance of substitution at this position. researchgate.net The methyl group at the C2 position can influence the molecule's activity in several ways:

Steric Effects: It can provide a specific steric profile that promotes favorable interactions within a target's binding pocket or, conversely, prevents unproductive binding modes.

Electronic Effects: As an electron-donating group, the methyl substituent can increase the electron density of the indole ring system, potentially modulating its interaction with biological targets.

Metabolic Stability: Methyl groups can block sites of potential metabolism, thereby increasing the compound's metabolic stability and bioavailability.

The inclusion of the 2-methyl group in the core structure of potential anti-tubercular agents, such as ethyl 1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indole-3-carboxylate, underscores its compatibility with and likely contribution to bioactivity against specific targets like Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR). nih.gov

Impact of C3-Substituents on Bioactivity Profile (e.g., Carbaldehyde, Carboxamide, Thiosemicarbazone)

The C3 position of the indole nucleus is the most common site for chemical modification and plays a pivotal role in defining the bioactivity profile of 1-benzyl-2-methyl-1H-indole derivatives. The electron-rich nature of this position makes it a versatile handle for introducing a wide array of functional groups.

The This compound-3-carbaldehyde derivative is a key synthetic intermediate. rsc.org The aldehyde group at C3 serves as a precursor for the synthesis of more complex and potent molecules, such as Schiff bases and thiosemicarbazones, through condensation reactions. nih.govresearchgate.net

Thiosemicarbazones derived from this scaffold have shown significant biological activity. In one study, a series of 1-benzyl-indole hybrid thiosemicarbazones were synthesized and evaluated as mushroom tyrosinase inhibitors. rsc.org The SAR analysis revealed that substitutions on the thiosemicarbazide moiety dramatically influenced inhibitory potential. rsc.org For example, a derivative with a 4-methyl benzyl substitution on the thiosemicarbazide portion (Compound 5k) exhibited the highest potency, while increasing the electronegativity of substituents tended to decrease the inhibitory effect. rsc.org

| Compound | Substitution on Thiosemicarbazone Moiety | IC₅₀ (μM) |

|---|---|---|

| 5k | 4-Methylbenzyl | 12.40 ± 0.26 |

| 5e | 4-Chlorobenzyl | 33.64 ± 1.10 |

| 5i | Unsubstituted Benzyl | 36.72 ± 1.48 |

| 5g | 4-Fluorobenzyl | 38.26 ± 1.34 |

| 5b | 4-Fluorophenyl | 45.38 ± 0.75 |

| Kojic Acid (Standard) | N/A | 34.93 ± 0.06 |

Other heterocyclic systems attached at the C3 position have also yielded potent compounds. The synthesis of various 3-heterocyclic indole derivatives, including quinoxalines, starting from 1-benzyl-3-bromoacetyl indole, has produced compounds with significant antimicrobial and anticancer activities. researchgate.net For example, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline displayed potent efficacy against ovarian cancer xenografts. researchgate.net

Design Principles and Scaffold Exploration within the this compound Framework

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. eurekaselect.com This approach aims to create a new hybrid compound that may possess improved affinity, better efficacy, or a dual mode of action compared to the individual parent molecules.

This technique has been successfully applied to the 1-benzyl-indole scaffold. The development of potent tyrosinase inhibitors was achieved by logically incorporating an indole moiety and a thiosemicarbazone moiety into a single molecular frame. rsc.org In this design, the N-benzyl indole acts as one pharmacophore, which is covalently linked to a substituted thiosemicarbazide, the second pharmacophore, via an azomethine bridge at the C3 position. rsc.org This fusion creates a new molecular entity that inherits beneficial structural features from both parent molecules, leading to enhanced biological activity. rsc.org

Scaffold hopping is a computational or synthetic strategy used in drug discovery to identify isofunctional molecules with structurally different core scaffolds. chemrxiv.org This technique is valuable for generating novel chemotypes, which can lead to improved properties or new intellectual property.

A prominent example of this strategy involves modifying the indole core to create inhibitors of anti-apoptotic proteins. Researchers have successfully transformed MCL-1 selective inhibitors based on an indole-2-carboxylic acid scaffold into dual MCL-1/BCL-2 inhibitors by "hopping" from the indole core to an indazole core. nih.gov This change in the heterocyclic scaffold alters the geometry and electronic properties of the molecule, thereby modifying its selectivity profile against different members of the BCL-2 protein family. nih.gov The indazole scaffold was chosen as it provides an excellent alternative that preserves the essential spatial relationship between key binding groups required for activity. nih.gov

Identification and Characterization of Specific Molecular Targets and Biological Pathways

Derivatives of the this compound framework have been shown to interact with a variety of molecular targets, leading to a broad range of pharmacological effects.

Enzyme Inhibition:

Tyrosinase: As detailed previously, 1-benzyl-indole-3-carbaldehyde thiosemicarbazones have been identified as competitive inhibitors of mushroom tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. nih.gov

Cholinesterases: Bioisosteres of the drug donepezil, based on a 1-benzyl-2-indolinone scaffold, have been developed as selective inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic system implicated in Alzheimer's disease. tandfonline.com

Dihydrofolate Reductase (DHFR): Certain triazole-containing derivatives of the this compound scaffold have shown selective activity against Mtb-DHFR, an essential enzyme for Mycobacterium tuberculosis. nih.gov

Protein-Protein Interaction Inhibition:

MCL-1/BCL-2: Through scaffold hopping from an indole to an indazole, derivatives have been developed as dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, which are key targets in cancer therapy. nih.gov

Receptor Binding:

Cannabinoid Receptors (CB1 and CB2): Analogues of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one have been identified as high-affinity ligands for both CB1 and CB2 receptors, which are involved in various physiological processes. researchgate.net

Signaling Pathways:

Nuclear Factor kappa B (NF-kB): Some indole derivatives, such as ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate, are suggested to exert anti-inflammatory effects by modulating inflammatory pathways, potentially through the inhibition of NF-kB signaling.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Tyrosinase)

Derivatives of the 1-benzyl-indole scaffold have shown significant potential as inhibitors of various enzymes implicated in disease pathways. SAR studies have been crucial in elucidating the molecular interactions that drive this inhibition, particularly for enzymes like acetylcholinesterase and tyrosinase.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.govmdpi.com The 1-benzylpiperidine moiety, a key component of the potent AChE inhibitor donepezil, has inspired the development of various analogs, including those incorporating the 1-benzyl-indole structure. researchgate.netnih.gov

SAR studies on 1-benzyl-2-indolinones, which are structurally related to the this compound core, have demonstrated that the benzyl substitution at the 1-position of the indole ring significantly enhances both potency and selectivity for AChE over butyrylcholinesterase (BuChE). tandfonline.comnih.gov For instance, compounds 6k (Kᵢ = 0.22 μM) and 6n (Kᵢ = 0.21 μM) were found to be approximately twofold more effective against AChE than donepezil. tandfonline.comnih.gov Molecular dynamics simulations suggest these compounds may bind preferentially to an allosteric binding pocket of the enzyme. tandfonline.comnih.gov Further studies on related derivatives have shown that electron-withdrawing groups, such as chlorine (Cl), fluorine (F), and nitro (NO₂), on the benzyl ring can enhance inhibitory potency, particularly when placed at the ortho or para positions. nih.gov The benzyl group itself often engages in a π-π stacking interaction with the indole ring of Trp84 in the active site of AChE. nih.gov

| Compound | Target Enzyme | Inhibition (Kᵢ or IC₅₀) | Selectivity Index (AChE/BuChE) | Reference |

| 6h | Acetylcholinesterase | Kᵢ = 0.22 μM | 26.22 | tandfonline.comnih.gov |